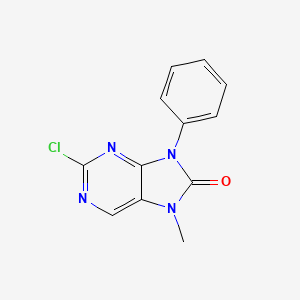

2-Chloro-7-methyl-9-phenyl-7,9-dihydro-8H-purin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis may begin with commercially available purine derivatives.

Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Methylation: Methylation at the 7-position can be performed using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3), thiols (RSH), and alcohols (ROH) in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use in studying purine metabolism and enzyme interactions.

Medicine: Possible applications in drug development, particularly as an antiviral or anticancer agent.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, inhibiting or modifying their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

2-Chloroadenine: Another chlorinated purine with potential biological activity.

7-Methylguanine: A methylated purine with roles in DNA and RNA.

9-Phenylxanthine: A phenyl-substituted purine with potential medicinal applications.

Uniqueness

2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other purines.

Biological Activity

2-Chloro-7-methyl-9-phenyl-7,9-dihydro-8H-purin-8-one is a synthetic organic compound recognized for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₂H₉ClN₄O

- Molecular Weight : 260.68 g/mol

- CAS Number : 89743-87-3

The structure features a bicyclic purinone framework with a chlorine atom at the second position and a methyl group at the seventh position. This unique arrangement is believed to enhance its interaction with biological targets, particularly protein kinases.

Protein Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various protein kinases. Notably, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms.

Table 1: Inhibition Potency Against Selected Kinases

| Kinase Type | pIC₅₀ Value |

|---|---|

| DNA-PK | 7.7 |

| TTK (Dual-specificity kinase) | 7.6 |

| CSF1R (Colony stimulating factor receptor) | 7.6 |

These values indicate that the compound has a high affinity for these targets, suggesting its potential as a therapeutic agent in cancer treatment where DNA repair pathways are often exploited by tumors.

Structure-Activity Relationship (SAR)

The structural modifications of this compound can lead to variations in biological activity. For example, the introduction of different substituents on the phenyl ring or alterations in the purine core can significantly affect its potency and selectivity.

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methyl-2-chloro-purine | Chlorine at position 2 | Moderate kinase inhibition |

| 9-(Tetrahydro‑2H‑pyran‑4‑yl)-7,9-dihydro‑8H‑purin | Additional tetrahydropyran moiety | Enhanced solubility |

| 2-Chloro-N^6-(methyl)adenosine | Adenosine core | Different biological activities |

These comparisons illustrate how minor changes can lead to distinct biological profiles.

Study on Cancer Treatment

In a recent study involving murine xenograft models, this compound demonstrated significant antitumor activity when used in combination with doxorubicin or PARP inhibitors like olaparib. The combination therapies resulted in tumor regression, underscoring the compound's potential in cancer therapeutics .

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that while the compound exhibits favorable potency in vitro, it faces challenges related to cell permeability and efflux due to interactions with transport proteins such as BCRP and MRP1. This necessitates further optimization to enhance its bioavailability .

Properties

CAS No. |

89743-87-3 |

|---|---|

Molecular Formula |

C12H9ClN4O |

Molecular Weight |

260.68 g/mol |

IUPAC Name |

2-chloro-7-methyl-9-phenylpurin-8-one |

InChI |

InChI=1S/C12H9ClN4O/c1-16-9-7-14-11(13)15-10(9)17(12(16)18)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

AMYHGLGAXCMWEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.